molecular formula C11H10O4 B187185 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid CAS No. 29735-88-4

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

Cat. No. B187185
CAS RN: 29735-88-4
M. Wt: 206.19 g/mol
InChI Key: RSHSSGDUMLTSEG-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid consists of a benzofuran ring system with a methoxy group at the 5-position and a methyl group at the 2-position . The benzofuran residue in the compound is essentially planar .


Chemical Reactions Analysis

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities, including anticancer properties . The structure–activity relationship (SAR) of several benzofuran derivatives has been studied to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .


Physical And Chemical Properties Analysis

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 374.2±37.0 °C at 760 mmHg, and a flash point of 180.1±26.5 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Anticancer Activity

Specific Scientific Field

Medical Research, Oncology

Summary of the Application

Benzofuran derivatives, including 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid, have shown significant cell growth inhibitory effects in different types of cancer cells .

Methods of Application

The exact methods of application or experimental procedures for this compound are not specified in the source. However, the general procedure involves treating the cancer cells with the compound and then measuring the inhibition rate .

Results or Outcomes

The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

Antibacterial Activity

Specific Scientific Field

Microbiology

Summary of the Application

Benzofuran derivatives, including 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid, have displayed potent antibacterial activity .

Methods of Application

The exact methods of application or experimental procedures for this compound are not specified in the source. However, the general procedure involves treating the bacteria with the compound and then measuring the antibacterial activity .

Results or Outcomes

The results show that benzofuran derivatives have potent antibacterial activity. However, the source does not provide specific quantitative data or statistical analyses .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHSSGDUMLTSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350135
Record name 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

CAS RN

29735-88-4
Record name 5-Methoxy-2-methyl-3-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29735-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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